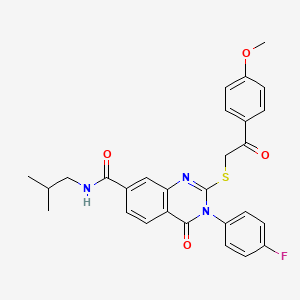

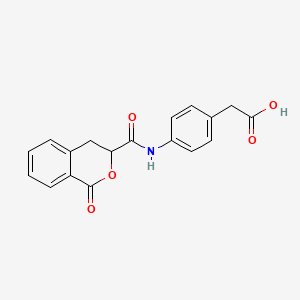

![molecular formula C15H18N2O3 B2858279 1-([2,2'-联呋喃]-5-基甲基)-3-环戊基脲 CAS No. 2034491-68-2](/img/structure/B2858279.png)

1-([2,2'-联呋喃]-5-基甲基)-3-环戊基脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, reaction conditions, and the steps involved in the synthesis process .Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within a molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes identifying the reactants and products, the conditions under which the reaction occurs, and the mechanism of the reaction .Physical And Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, density, and reactivity. These properties can give insights into how the compound behaves under different conditions .科学研究应用

Dye-Sensitized Solar Cells (DSSCs)

Bifuran derivatives have been synthesized for use in dye-sensitized solar cells . These cells are a type of solar cell that converts sunlight to electricity with the help of a dye. Bifuran derivatives, when used as sensitizers, can improve the photovoltaic performance of DSSCs. They are designed to achieve wider panchromatic absorption spectra, appropriate frontier molecular orbital (FMO) energy levels, and outstanding stability .

Organic Photovoltaics

In the field of organic photovoltaics, bifuran derivatives are valuable due to their ability to facilitate effective photo-induced intramolecular charge transfer (ICT). This is crucial for the conversion of sunlight into electrical energy. The molecular structure of these compounds is engineered to optimize light absorption and electron transfer .

Synthesis of Bi-anchoring Organic Dyes

The compound serves as a precursor in the synthesis of bi-anchoring organic dyes. These dyes are used for their superior light-harvesting capabilities and can be tailored for various photophysical and electrochemical properties, which are essential for high-efficiency solar energy conversion .

Renewable Furfural-Based Polyesters

Bifuran derivatives are used to create renewable furfural-based polyesters with high oxygen barrier properties. These materials are significant for packaging applications, where they can replace non-renewable, petroleum-based polymers. The sulfur-bridged difuran moieties contribute to the high barrier properties of these polyesters .

High-Performance Polymer Materials

The intrinsic properties of bifuran derivatives make them suitable for the development of high-performance polymer materials. These materials exhibit good thermal stability and can be processed into films with desirable mechanical properties. They are also endowed with slight UV shielding effects, which is beneficial for certain applications .

Selective Ion Extraction

Bifuran derivatives can be modified to create materials for the selective extraction of ions, such as copper ions, from various samples. This application is particularly relevant in environmental monitoring and the recycling of valuable metals from waste streams .

作用机制

安全和危害

属性

IUPAC Name |

1-cyclopentyl-3-[[5-(furan-2-yl)furan-2-yl]methyl]urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O3/c18-15(17-11-4-1-2-5-11)16-10-12-7-8-14(20-12)13-6-3-9-19-13/h3,6-9,11H,1-2,4-5,10H2,(H2,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZLVEXIVNXNSPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)NCC2=CC=C(O2)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-([2,2'-Bifuran]-5-ylmethyl)-3-cyclopentylurea | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

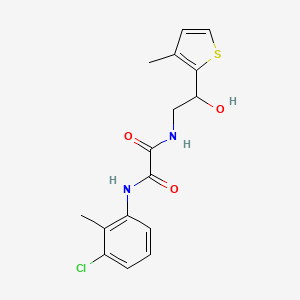

![N-Spiro[3,4-dihydrochromene-2,3'-oxolane]-4-ylprop-2-enamide](/img/structure/B2858202.png)

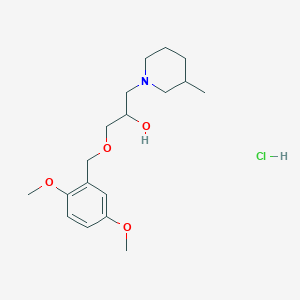

![3-[(4-Methylphenyl)methyl]azetidine hydrochloride](/img/structure/B2858206.png)

![2-[(2-Hydroxycyclopentyl)amino]phenol](/img/structure/B2858209.png)

![(E)-2-cyano-3-(2-propan-2-yloxyphenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2858211.png)

![2-{[(4-Pyridinylmethyl)amino]carbonyl}cyclopropanecarboxylic acid](/img/structure/B2858213.png)

![[2-(4-Methoxycarbonylanilino)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2858214.png)

![(3-(benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-5-yl)(3-((benzyloxy)methyl)piperidin-1-yl)methanone](/img/structure/B2858218.png)